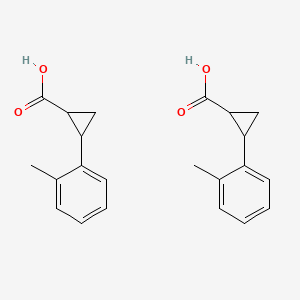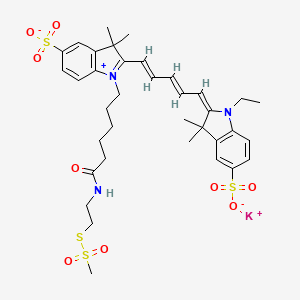
Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt is a water-soluble, thiol-reactive fluorescent reagent. It is commonly used in biochemical and biophysical research to modify and label proteins containing free thiol groups. The compound is known for its high sensitivity and specificity in detecting thiol groups, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt involves several steps, starting with the preparation of the cyanine dye core. The core is typically synthesized through a condensation reaction between a quaternary ammonium salt and a heterocyclic compound. The resulting cyanine dye is then functionalized with a methanethiosulfonate (MTSEA) group, which is introduced through a nucleophilic substitution reaction. The final product is obtained by reacting the functionalized dye with potassium salt to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized for yield and efficiency, with stringent quality control measures in place to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt primarily undergoes thiol-reactive reactions. These reactions include:
Nucleophilic Substitution: The MTSEA group reacts with thiol groups in proteins, forming a covalent bond.
Oxidation-Reduction: The dye can participate in redox reactions, although this is less common in its primary applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiol-containing proteins or peptides. The reaction is typically carried out in aqueous buffer solutions at neutral pH.
Oxidation-Reduction: Reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds, facilitating the reaction with the MTSEA group.
Major Products Formed
The major product formed from the reaction of this compound with thiol groups is a covalently bonded dye-protein conjugate. This conjugate retains the fluorescent properties of the dye, allowing for easy detection and analysis.
Applications De Recherche Scientifique
Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt has a wide range of applications in scientific research, including:
Chemistry: Used in the study of protein structure and function, as well as in the development of new biochemical assays.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track proteins within cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of biosensors and other analytical devices for detecting thiol-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyanine 3 Monofunctional MTSEA Dye, Potassium Salt
- Cyanine 7 Monofunctional MTSEA Dye, Potassium Salt
- Fluorescein MTSEA Dye, Potassium Salt
Uniqueness
Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt is unique in its spectral properties, offering a longer wavelength of fluorescence compared to other cyanine dyes. This makes it particularly useful in applications where minimal background fluorescence and high sensitivity are required. Additionally, its thiol-reactive MTSEA group provides a highly specific and efficient means of labeling proteins, setting it apart from other fluorescent dyes.
Propriétés
Formule moléculaire |
C36H46KN3O9S4 |
|---|---|
Poids moléculaire |
832.1 g/mol |
Nom IUPAC |
potassium;(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C36H47N3O9S4.K/c1-7-38-30-19-17-26(51(43,44)45)24-28(30)35(2,3)32(38)14-10-8-11-15-33-36(4,5)29-25-27(52(46,47)48)18-20-31(29)39(33)22-13-9-12-16-34(40)37-21-23-49-50(6,41)42;/h8,10-11,14-15,17-20,24-25H,7,9,12-13,16,21-23H2,1-6H3,(H2-,37,40,43,44,45,46,47,48);/q;+1/p-1 |
Clé InChI |
NTFQDVFMSCNPFR-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCSS(=O)(=O)C)(C)C.[K+] |
SMILES canonique |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCSS(=O)(=O)C)(C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


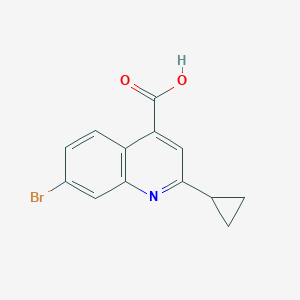
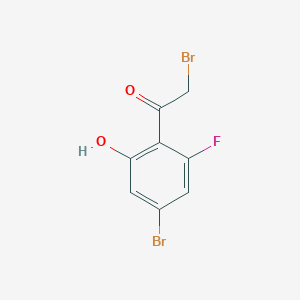

![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)


![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)


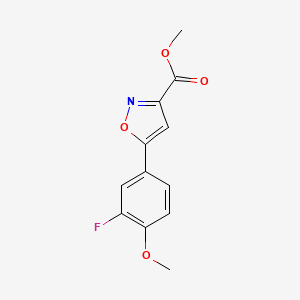

![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
